molecular formula C13H9Cl2OP B14634559 [Bis(4-chlorophenyl)methyl]phosphanone CAS No. 54844-85-8

[Bis(4-chlorophenyl)methyl]phosphanone

Cat. No.: B14634559
CAS No.: 54844-85-8
M. Wt: 283.09 g/mol
InChI Key: CVNFVUNEJLRTJF-UHFFFAOYSA-N
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Description

[Bis(4-chlorophenyl)methyl]phosphanone is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(4-chlorophenyl)methyl]phosphanone typically involves the reaction of 4-chlorobenzyl chloride with a phosphorus trichloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

[Bis(4-chlorophenyl)methyl]phosphanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[Bis(4-chlorophenyl)methyl]phosphanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [Bis(4-chlorophenyl)methyl]phosphanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)phosphine oxide
  • Bis(4-chlorophenyl)phosphine
  • Bis(4-chlorophenyl)methylphosphine

Uniqueness

[Bis(4-chlorophenyl)methyl]phosphanone is unique due to its specific substitution pattern and the presence of the methyl group attached to the phosphorus atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

54844-85-8

Molecular Formula

C13H9Cl2OP

Molecular Weight

283.09 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)-phosphorosomethyl]benzene

InChI

InChI=1S/C13H9Cl2OP/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8,13H

InChI Key

CVNFVUNEJLRTJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)P=O)Cl

Origin of Product

United States

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